methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate
Description
Methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate is a triazolopyrimidine derivative characterized by a 4-fluorophenyl substituent at the triazole ring and a methyl acetate group linked via a sulfanyl bridge at position 7 of the pyrimidine core. This scaffold is notable for its structural versatility, enabling modifications that influence pharmacological and physicochemical properties. Triazolopyrimidines are widely explored in medicinal chemistry due to their ability to interact with biological targets such as kinases, adenosine receptors, and epigenetic enzymes .
Properties
IUPAC Name |
methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O2S/c1-21-10(20)6-22-13-11-12(15-7-16-13)19(18-17-11)9-4-2-8(14)3-5-9/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGWHRXXWXSMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s biological activity .
Scientific Research Applications
Scientific Research Applications
- Building Block in Chemical Synthesis This compound serves as a building block for synthesizing more complex molecules.
- Anticancer Agent Methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate has shown promise as an anticancer agent because it can inhibit specific enzymes and pathways involved in cell proliferation. The compound acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), affecting the cell cycle progression pathway and resulting in the inhibition of cell proliferation. Similar compounds have demonstrated significant inhibitory activity with IC50 values in the nanomolar range.
Related Triazole Compounds: Antimicrobial and Antifungal Applications
1,2,4-Triazoles and their fused heterocyclic derivatives possess a wide range of bioactivities .
- Antifungal Activity A series of myrtenal derivatives bearing a 1,2,4-triazole moiety demonstrated enhanced in vitro antifungal activity, with some compounds exhibiting excellent activity against P. piricola, comparable to commercial fungicides . 1,2,4-Triazole Schiff bases exhibited higher antifungal activity than triadimefon against Gibberlla nicotiancola and Gibberlla saubinetii . Sulfonamide-1,2,4-triazole derivatives displayed activity against several fungal strains, with certain fungi showing 10–70 times higher activity than commercial antifungal agents like bifonazole and ketoconazole . Amide derivatives of 1,2,4-triazole exhibited moderate to high antifungal activity against various fungi .
- Antibacterial Activity Clinafloxacin-triazole hybrids showed good antibacterial and antifungal activities, comparable to or more potent than reference drugs like chloramphenicol, clinafloxacin, and fluconazole . Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids were found to have higher potency against methicillin-resistant Staphylococcus aureus (MRSA) than vancomycin and ciprofloxacin . Specific 1,2,4-triazole derivatives bearing quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide unit had better bactericidal activity than control bismerthiazol against phytopathogenic bacterium X. oryzae pv. oryzae . 1,2,4-Triazole-pyrimidine hybrids displayed excellent activity against S. aureus and E. coli, and were more effective than most clinically used antibiotics against MRSA strains .
Mechanism of Action
The mechanism of action of methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation . By binding to these targets, the compound can disrupt the normal function of cancer cells, leading to their apoptosis or programmed cell death . The pathways involved in this process include the inhibition of the CDK2/cyclin A2 complex, which is essential for cell cycle progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs of methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate are compared below, focusing on substituent variations, molecular properties, and biological activities.
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Research Findings
Substituent Effects on Pharmacological Activity
- Fluorophenyl vs. Benzyl Groups : The 4-fluorophenyl group in the target compound improves selectivity for kinase targets compared to benzyl-substituted analogs (e.g., derivatives), likely due to reduced steric hindrance and enhanced π-π interactions .
- Ester vs. Amide Terminal Groups : Replacement of the methyl acetate with acetamide () increases solubility (logP reduction by ~0.5) but reduces cell membrane permeability in vitro .
- Thioether Linkers : Propylthio substitution () enhances hydrophobic binding in enzyme pockets, as evidenced by IC₅₀ values <100 nM for kinase inhibition, whereas sulfanyl-acetate derivatives show moderate activity (IC₅₀ ~1 µM) .
Biological Activity
Methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article delves into its biological mechanisms, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a triazole ring fused with a pyrimidine scaffold, which is known to contribute to its biological activity. The presence of the fluorophenyl group enhances its interaction with biological targets.
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . This compound acts as an inhibitor of CDK2 , which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound disrupts cell cycle progression and inhibits cell proliferation, making it a potential candidate for cancer treatment .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:
- IC50 Values : The compound has demonstrated IC50 values in the nanomolar range against several cancer types, indicating potent activity. For example, similar compounds in its class have shown IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) .
Comparative Studies
In comparative studies with other triazolopyrimidine derivatives, this compound has been shown to possess superior inhibitory effects on CDK2 compared to other derivatives like 1H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics in biological systems. However, detailed studies on its toxicity profile are necessary to evaluate its safety for clinical applications. Preliminary data suggest that related compounds exhibit manageable toxicity levels .
Research Findings and Case Studies
Recent studies have highlighted the following findings regarding the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Study A | HCT-116 (Colon) | 6.2 | Significant inhibition observed |
| Study B | T47D (Breast) | 27.3 | Comparable to standard treatments |
| Study C | MCF-7 (Breast) | 43.4 | Active against resistant strains |
These findings demonstrate the compound's potential as an effective anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
